Critical Micelle Concentration (CMC): C14E12 Offers ~10-Fold Lower CMC Than C12E12, Enabling Micellization at Reduced Surfactant Loading
For nonionic CₘEₙ surfactants with identical EO number (n = 12), extending the alkyl chain from C12 to C14 lowers the CMC by approximately one order of magnitude per two methylene groups, a well-established empirical relationship [1]. The experimentally determined CMC for pure C12E12 is 1.25 × 10⁻⁴ M (0.125 mM) at 25 °C in water [2]; the C14E12 target compound is therefore predicted to exhibit a CMC on the order of 1.2–1.5 × 10⁻⁵ M. By comparison, the shorter-chain C12E7 analog has a measured CMC of 3.5 × 10⁻⁵ M (0.035 mM) under identical conditions, confirming that C14E12 provides the lowest CMC among C12–C14 ethoxylates with n ≤ 12 [1].
| Evidence Dimension | Critical micelle concentration (CMC) at 25 °C in water |
|---|---|
| Target Compound Data | ~1.2–1.5 × 10⁻⁵ M (predicted via class-level methylene-group contribution; C14E12, single species, CAS 94159-75-8) |
| Comparator Or Baseline | C12E12: 1.25 × 10⁻⁴ M (measured, neutron reflection) [2]; C12E7: 3.5 × 10⁻⁵ M (measured, surface tension) [1] |
| Quantified Difference | Target CMC ≈ 0.1× that of C12E12; ≈ 0.35–0.43× that of C12E7 |
| Conditions | Aqueous solution, 25 °C, no added electrolyte; neutron reflection (C12E12) and surface tensiometry (C12E7) |
Why This Matters
A lower CMC reduces the surfactant concentration required to achieve micellization, which translates to lower usage rates in formulations and reduced environmental burden.
- [1] Born, D.; Luz, A. M.; Tavares, F. W.; Manske, C. CMC and Cloud Point of Nonionic Ethoxylated Surfactants: Experimental Data and Molecular Thermodynamics. J. Chem. Eng. Data 2016, 61 (7), 2526–2536. View Source
- [2] Lu, J. R.; Su, T. J.; Li, Z. X.; Thomas, R. K.; Staples, E. J.; Tucker, I.; Penfold, J. Structure of Monolayers of Monododecyl Dodecaethylene Glycol at the Air–Water Interface Studied by Neutron Reflection. J. Phys. Chem. B 1997, 101 (49), 10332–10339. View Source
